Superior HMG-CoA Reductase Inhibition vs. Unsubstituted Hydroxy Analog (41-fold Potency Gain)
In a pig liver microsomal assay, N-(2-hydroxy-4-methylphenyl)formamide inhibits HMG-CoA reductase with an IC50 of 20.5 µM (2.05E+4 nM) [1]. The 4-methyl group is critical for this activity: the unsubstituted N-(2-hydroxyphenyl)formamide shows an IC50 of 850 µM (8.50E+5 nM) under comparable conditions [2], representing a 41-fold decrease in potency. Furthermore, the methoxy analog N-(2-methoxyphenyl)formamide exhibits an IC50 of 26.4 µM (2.64E+4 nM) [3], a 29% lower potency than the target compound. The para-methyl analog N-(4-methylphenyl)formamide lacks significant inhibitory activity entirely [4].
| Evidence Dimension | HMG-CoA reductase inhibition (IC50) |
|---|---|
| Target Compound Data | 20.5 µM (2.05E+4 nM) |
| Comparator Or Baseline | N-(2-hydroxyphenyl)formamide: 850 µM; N-(2-methoxyphenyl)formamide: 26.4 µM; N-(4-methylphenyl)formamide: no significant activity |
| Quantified Difference | 41-fold more potent than hydroxy analog; 1.3-fold more potent than methoxy analog |
| Conditions | Pig liver microsomes, 5 min incubation, HMG-CoA and NADPH substrates, colorimetric detection |
Why This Matters
The 4-methyl substitution is a structural requirement for meaningful HMG-CoA reductase inhibition, enabling this compound to serve as a useful tool or lead scaffold where other N-arylformamides are inactive.
- [1] BindingDB BDBM50104759. N-(2-hydroxy-4-methylphenyl)formamide. IC50: 2.05E+4 nM. ChEMBL3594147. View Source
- [2] BindingDB BDBM50009727. N-(2-hydroxyphenyl)formamide. IC50: 8.50E+5 nM. ChEMBL3246894. View Source
- [3] BindingDB BDBM50104763. N-(2-methoxyphenyl)formamide. IC50: 2.64E+4 nM. ChEMBL3594151. View Source
- [4] BindingDB ChEMBL_80637. N-(4-methylphenyl)formamide. Lacked significant inhibitory activity against rat hepatic microsomal HMG-CoA reductase. View Source
